1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)ethanone
Overview
Description
“1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)ethanone” is a chemical compound. It contains a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. The pyridine ring in this compound is substituted at the 3rd position with a chlorine atom and at the 5th position with a trifluoromethyl group .
Molecular Structure Analysis
The molecular structure of “1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)ethanone” includes a pyridine ring, which is a six-membered aromatic ring with one nitrogen atom and five carbon atoms. The pyridine ring is substituted at the 3rd position with a chlorine atom and at the 5th position with a trifluoromethyl group .Chemical Reactions Analysis
The specific chemical reactions involving “1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)ethanone” are not detailed in the search results .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)ethanone” are not fully detailed in the search results .Scientific Research Applications
Catalytic Behavior in Organic Synthesis
1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)ethanone has been utilized in the synthesis of NNN tridentate ligands, which are then coordinated with iron(II) and cobalt(II) dichloride to form complexes. These complexes exhibit good catalytic activities for ethylene reactivity, including oligomerization and polymerization. The catalytic activities are influenced by various reaction parameters, such as ethylene pressure, and the presence of methyl substituents on the aryl group linked to the imino group enhances activity (Sun et al., 2007).
Pharmaceutical Synthesis
This compound plays a role in the synthesis of voriconazole, a broad-spectrum triazole antifungal agent. Specifically, the relative stereochemistry in voriconazole synthesis is set by adding a 4-(1-metalloethyl)-5-fluoropyrimidine derivative to 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)-1-ethanone (Butters et al., 2001).
Synthesis of Fluorinated Pyridines
The compound is also involved in the formation of fluorinated pyridines. For instance, the reaction of nickel complexes with 3-chlorotetrafluoropyridine leads to the synthesis of various fluorinated pyridine derivatives, including 1-(2,4,5,6-tetrafluoropyridin-3-yl)ethanone (Sladek et al., 2003).
Photophysical Property Studies
In material science, the compound is used to create poly-functionalized nicotinonitriles incorporating pyrene and fluorene moieties. The photophysical properties of these compounds, like absorption and emission, are studied, providing insights into materials science applications (Hussein et al., 2019).
Antiviral Research
1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)ethanone derivatives have been synthesized and investigated for antiviral activities. These derivatives include compounds like 1-(3-Amino-6-methyl-4-pyridin-3-yl-1H-pyrazolo[3,4-b]pyridin-5-yl)ethanone, which show potential in antiviral research (Attaby et al., 2006).
Antibacterial and Plant Growth Studies
Compounds derived from 1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)ethanone have been screened for antibacterial and plant growth regulatory activities. Some of these derivatives have shown efficacy as antifungals and in regulating plant growth (Liu et al., 2007).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF3NO/c1-4(14)7-6(9)2-5(3-13-7)8(10,11)12/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJXXBJRNTFTYRK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C=N1)C(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60617239 | |
Record name | 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60617239 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)ethanone | |
CAS RN |
207994-12-5 | |
Record name | 1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=207994-12-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60617239 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(3-Chloro-5-trifluoromethyl-pyridin-2-yl)-ethanone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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